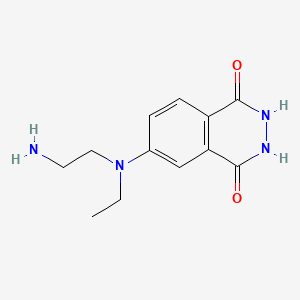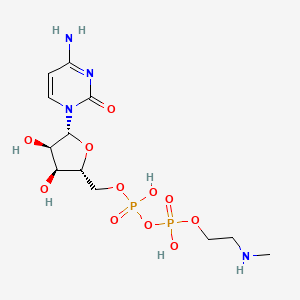
CDP-N-methylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a CDP-N-methylethanolamine(1-).
Wissenschaftliche Forschungsanwendungen
Phospholipid Biosynthesis in Isolated Rat Hepatocytes
Sundler and Åkesson (1975) explored the effects of various substrates including choline, ethanolamine, and N-methyl analogs on phospholipid biosynthesis in rat hepatocytes. Their research revealed that phosphatidylethanolamine synthesis was notably stimulated by ethanolamine, particularly in the presence of long-chain unsaturated fatty acids. They also discovered that phospholipids containing N-monomethyl- or N,N-dimethylethanolamine were efficiently formed, highlighting the complex interactions in phospholipid synthesis pathways Sundler & Åkesson, 1975.
Purification of Sialyltransferase from Bovine Colostrum
Paulson, Beránek, and Hill (1977) utilized CDP-hexanolamine agarose as an affinity adsorbent to purify a specific sialyltransferase enzyme from bovine colostrum. Their study demonstrates the application of CDP compounds in the purification and study of enzymes crucial for biological processes, showcasing the versatility of CDP compounds in biochemical research Paulson, Beránek, & Hill, 1977.
Inhibition of CDP Reductase Activity
Liu et al. (1996) synthesized a series of analogues of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their impact on CDP reductase activity. This research provides insight into the role of CDP-related compounds in inhibiting specific enzymes, potentially relevant for therapeutic applications Liu et al., 1996.
Study on Phospholipid Methylation
Strittmatter et al. (1979) investigated how benzodiazepine and β-adrenergic receptor ligands stimulate phospholipid methylation, highlighting the significant role of CDP-choline pathways in phospholipid synthesis. This study contributes to understanding how CDP compounds interact with other cellular mechanisms, particularly in membrane dynamics Strittmatter et al., 1979.
Biosynthesis of Phosphatidylcholine in Bacteria
Sohlenkamp, López-Lara, and Geiger (2003) discussed the biosynthesis of phosphatidylcholine (PC) in bacteria, where CDP compounds play a crucial role. Their research delves into the different pathways, including the CDP-choline pathway, for PC biosynthesis in prokaryotes, expanding the understanding of CDP compounds in diverse biological systems Sohlenkamp, López-Lara, & Geiger, 2003.
Eigenschaften
Produktname |
CDP-N-methylethanolamine |
|---|---|
Molekularformel |
C12H22N4O11P2 |
Molekulargewicht |
460.27 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
RSPRLQAZJOAGFP-QCNRFFRDSA-N |
Isomerische SMILES |
CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



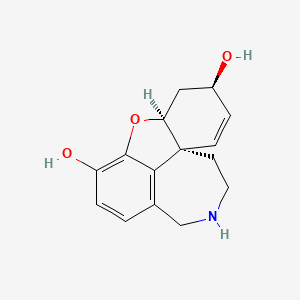
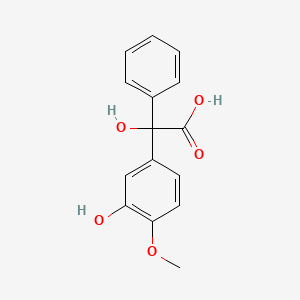
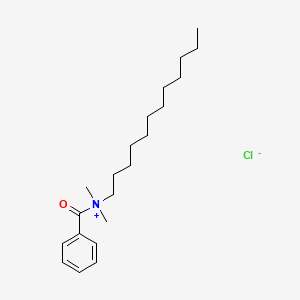
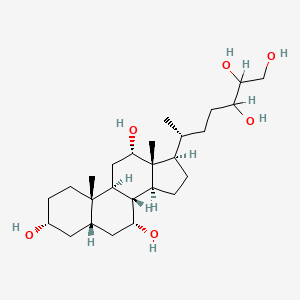
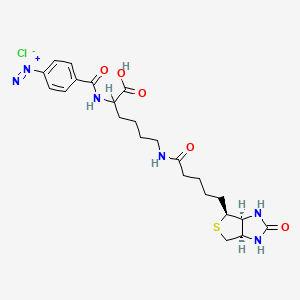
![5-chloro-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1221395.png)
![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)
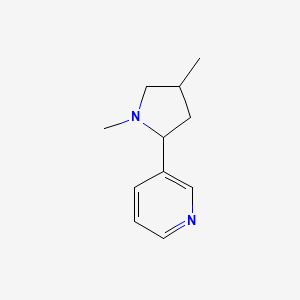
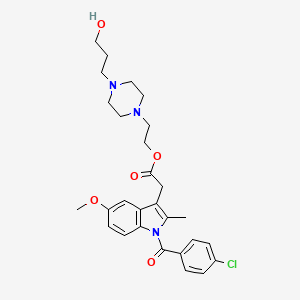
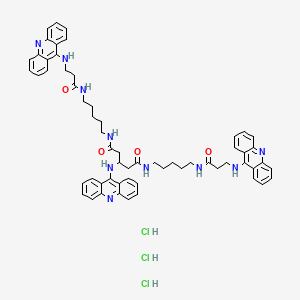
![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)
